REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][NH2:7])[CH3:2].Cl[CH2:12][CH2:13][CH2:14][N:15]=[C:16]=[O:17].[H-].[Na+]>C(OCC)C>[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][N:7]1[CH2:12][CH2:13][CH2:14][NH:15][C:16]1=[O:17])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
5.88 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN)OCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
ClCCCN=C=O
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Type
|
CUSTOM
|
Details
|
To a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in N,N-dimethylformamide (40 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 70° C. for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane-ethyl acetate-methanol (10:9.7:0.3)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCN1C(NCCC1)=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |